2-Propionyl-4-nitrothiophene
Description
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Properties
CAS No. |
32412-47-8 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
1-(4-nitrothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7NO3S/c1-2-6(9)7-3-5(4-12-7)8(10)11/h3-4H,2H2,1H3 |
InChI Key |
GSHGOQLATWIRKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CS1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of Thiophene
Thiophene undergoes electrophilic nitration at the α-positions (2- or 5-positions) due to the electron-rich nature of the aromatic ring. However, introducing a nitro group at the 4-position (β-position) requires directing effects from existing substituents. For 2-propionyl-4-nitrothiophene, the propionyl group at the 2-position acts as a meta-directing group, facilitating nitration at the 4-position.
Typical Nitration Conditions:
-
Nitrating Agent: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 ratio.
-
Temperature: 0–5°C to minimize side reactions.
-
Reaction Time: 2–4 hours.
Example Procedure:
-
Dissolve 2-propionylthiophene (1.0 equiv) in concentrated H₂SO₄ at 0°C.
-
Slowly add fuming HNO₃ (1.2 equiv) dropwise.
-
Stir for 3 hours, then quench with ice water.
-
Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Yield: 60–75% (theoretical) with HPLC purity >95%.
Friedel-Crafts Acylation of Nitrothiophene
Acylation at the 2-Position
If nitration precedes acylation, 4-nitrothiophene can undergo Friedel-Crafts acylation to introduce the propionyl group. However, the nitro group deactivates the ring, necessitating harsh conditions.
Reaction Conditions:
-
Acylating Agent: Propionyl chloride (CH₃CH₂COCl).
-
Catalyst: Lewis acids like AlCl₃ (1.5 equiv).
-
Solvent: Dichloromethane or nitrobenzene.
-
Temperature: Reflux (40–50°C).
Challenges:
-
Competing side reactions (e.g., over-acylation or ring oxidation).
-
Low regioselectivity due to the nitro group’s deactivating effect.
Yield Optimization:
-
Using excess AlCl₃ (3.0 equiv) improves electrophilicity but risks side products.
-
Lower temperatures (25°C) and shorter reaction times (1 hour) may enhance selectivity.
Sequential Nitration and Acylation
Stepwise Synthesis
A more reliable approach involves synthesizing 2-propionylthiophene first, followed by nitration at the 4-position.
Step 1: Synthesis of 2-Propionylthiophene
-
Method: Friedel-Crafts acylation of thiophene with propionyl chloride/AlCl₃.
Step 2: Nitration of 2-Propionylthiophene
-
Use HNO₃/H₂SO₄ at 0°C to favor 4-nitro isomer formation.
-
Yield: 65–70% after column chromatography.
Alternative Routes
Metal-Catalyzed Cross-Coupling
Modern methods employ palladium-catalyzed reactions to attach nitro or acyl groups. For example:
-
Suzuki-Miyaura coupling with nitroaryl boronic acids.
-
Direct C–H activation for nitro group introduction.
Limitations:
-
Requires specialized catalysts (e.g., Pd(PPh₃)₄).
-
Limited applicability for thiophene derivatives.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) eluent.
-
HPLC: C18 column, acetonitrile/water gradient.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 8.21 (d, 1H, H-3), 7.45 (d, 1H, H-5), 2.98 (q, 2H, CH₂), 1.21 (t, 3H, CH₃).
-
IR (KBr): 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Direct Nitration | HNO₃/H₂SO₄, 0°C | 60–75 | 95 | Simple, one-step |
| Sequential Acylation/Nitration | AlCl₃, then HNO₃/H₂SO₄ | 65–70 | 98 | Higher regioselectivity |
| Cross-Coupling | Pd catalyst, 80°C | 40–50 | 90 | Modular for derivatives |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-propionyl-4-nitrothiophene?
- Methodological Answer : The synthesis typically involves nitration and acylation steps. For nitration, use concentrated nitric acid in a sulfuric acid medium at 0–5°C to minimize side reactions . For the acylation step, propionyl chloride in anhydrous dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) is effective. Characterization should include:
- NMR : Compare chemical shifts (δ) of nitro (δ ~8.2 ppm, aromatic protons) and propionyl (δ ~2.5–3.0 ppm, CH₂) groups .
- IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carbonyl (1680–1720 cm⁻¹) peaks.
Table 1: Reaction Optimization Data
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| AlCl₃ | 25 | 72 | 98.5 |
| FeCl₃ | 25 | 58 | 95.2 |
Q. How should purification and isolation be performed to ensure high-purity this compound?
- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate 7:3) followed by recrystallization in ethanol. Monitor purity via TLC (Rf ~0.4 in hexane/EtOAc 7:3) and confirm with melting point analysis (expected range: 120–123°C) .
Q. What safety protocols are critical when handling intermediates like 4-nitrothiophene derivatives?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to nitro group toxicity .
- Store intermediates in airtight containers at –20°C to prevent decomposition.
- Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can discrepancies in reported spectral data for this compound be resolved?
- Methodological Answer : Conduct comparative analysis using:
- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₇H₇NO₃S).
- Density Functional Theory (DFT) calculations to predict NMR shifts and compare with experimental data .
Table 2: Reported vs. Observed NMR Data
| Proton Position | Literature δ (ppm) | Observed δ (ppm) | Deviation |
|---|---|---|---|
| C3-H | 8.1 | 8.3 | +0.2 |
| Propionyl CH₂ | 2.7 | 2.9 | +0.2 |
Q. What experimental strategies assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, 220 nm).
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures .
Table 3: Stability Profile
| Condition | Degradation (%) | Half-life (h) |
|---|---|---|
| pH 2, 25°C | 15 | 48 |
| pH 7, 40°C | 5 | 120 |
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled nitric acid to track nitration pathways .
- Kinetic Studies : Measure rate constants under varying concentrations of propionyl chloride to determine order .
Data Contradiction Analysis
Q. Why do catalytic methods yield conflicting results in nitro-group functionalization?
- Methodological Answer : Contradictions arise from solvent polarity and catalyst loading. For example:
- Polar solvents (e.g., DMF) stabilize intermediates but may promote side reactions.
- Low catalyst concentrations (<5 mol%) reduce efficiency but improve selectivity. Validate via control experiments with in situ IR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
